molecular formula C10H13ClN2O5 B563593 (+/-)-ortho-Cotinine Perchlorate CAS No. 147732-32-9

(+/-)-ortho-Cotinine Perchlorate

Cat. No.: B563593
CAS No.: 147732-32-9
M. Wt: 276.673
InChI Key: FYFBHODDUTYMIX-UHFFFAOYSA-N
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Description

(+/-)-ortho-Cotinine Perchlorate is a chemical compound that belongs to the class of organic perchlorates. It is a derivative of cotinine, which is an alkaloid found in tobacco and a major metabolite of nicotine. The compound is characterized by the presence of a perchlorate group, which is known for its strong oxidizing properties.

Preparation Methods

The synthesis of (+/-)-ortho-Cotinine Perchlorate involves several steps. One common method is the reaction of cotinine with perchloric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the successful formation of the perchlorate derivative. Industrial production methods may involve the use of advanced techniques such as electrolysis to produce perchlorate salts, which are then reacted with cotinine to form the desired compound .

Chemical Reactions Analysis

(+/-)-ortho-Cotinine Perchlorate undergoes various chemical reactions, including:

    Oxidation: The perchlorate group can act as a strong oxidizing agent, leading to the formation of oxidized products.

    Reduction: Under certain conditions, the compound can be reduced to form different derivatives.

    Substitution: The perchlorate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(+/-)-ortho-Cotinine Perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (+/-)-ortho-Cotinine Perchlorate involves its interaction with various molecular targets. The perchlorate group can inhibit iodine uptake by the thyroid gland, affecting thyroid hormone synthesis. This mechanism is similar to that of other perchlorates, which are known to disrupt thyroid function by competing with iodine for uptake by the sodium-iodide symporter (NIS) .

Comparison with Similar Compounds

(+/-)-ortho-Cotinine Perchlorate can be compared with other perchlorate compounds such as:

    Potassium Perchlorate: Used in hyperthyroidism treatment and as an oxidizer in pyrotechnics.

    Ammonium Perchlorate: Commonly used in rocket propellants.

    Sodium Perchlorate: Used in various industrial applications.

What sets this compound apart is its unique structure derived from cotinine, which imparts specific biological and chemical properties not found in other perchlorates .

Properties

IUPAC Name

1-methyl-5-pyridin-2-ylpyrrolidin-2-one;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFBHODDUTYMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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